Naphazoline vs. Medetomidine: Receptor Binding Affinity and Functional Potency Ratios
In direct comparative assays, naphazoline exhibits a distinct α₁/α₂ potency profile relative to the highly α₂-selective agonist medetomidine . Naphazoline's potency ratio (α₁/α₂) is 25.8 for α₁ and 3.0 for α₂ when compared to medetomidine . This contrasts with the typical profile of pure α₂-agonists and informs its functional effects.
| Evidence Dimension | Potency ratio relative to medetomidine |
|---|---|
| Target Compound Data | α₁: 25.8; α₂: 3.0 |
| Comparator Or Baseline | Medetomidine (reference agonist) |
| Quantified Difference | Naphazoline is 25.8x more potent at α₁ and 3.0x more potent at α₂ than medetomidine. |
| Conditions | In vitro functional assays, specific receptor subtype systems (α₁ in rat aorta, α₂ in human platelets) . |
Why This Matters
This data confirms naphazoline's mixed α₁/α₂ agonism, a key differentiator from highly selective α₂-agonists like medetomidine, which impacts its vasoconstrictor profile and potential for off-target effects.
